4-Fluoro-3-(fluorosulfonyl)benzoic acid

Covalent Inhibitor Design Physicochemical Properties Lead Optimization

Researchers requiring stable, electrophilic warheads for covalent drug discovery face challenges with hydrolytically labile sulfonyl chlorides. 4-Fluoro-3-(fluorosulfonyl)benzoic acid (≥98% purity) is the precise solution - its aryl fluorosulfonyl group enables SuFEx click chemistry with cysteine, lysine, or tyrosine residues for selective target engagement. · Balanced LogP (1.18) and TPSA (71.44 Ų) ensure ideal fragment-like properties for intracellular target screening. · Ortho-fluoro substitution modulates electrophilicity, enhancing metabolic stability and selectivity over non-fluorinated analogs. · Orthogonal carboxylic acid handle permits EDC/NHS coupling for ADC or bioconjugate construction. Procurement from BenchChem guarantees ≥98% purity, eliminating reactive impurities that confound MS-based covalent labeling assays.

Molecular Formula C7H4F2O4S
Molecular Weight 222.17 g/mol
Cat. No. B8017087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(fluorosulfonyl)benzoic acid
Molecular FormulaC7H4F2O4S
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)F
InChIInChI=1S/C7H4F2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
InChIKeySCMAXQNZFMDLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(fluorosulfonyl)benzoic acid CAS 1934460-95-3: A Dual-Functional Fluorinated Building Block for Covalent Drug Discovery


4-Fluoro-3-(fluorosulfonyl)benzoic acid (CAS 1934460-95-3, MF C₇H₄F₂O₄S, MW 222.17) is an aromatic building block containing both a carboxylic acid and an aryl fluorosulfonyl group . The fluorosulfonyl (-SO₂F) moiety serves as an electrophilic warhead capable of undergoing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with nucleophilic amino acid residues [1], enabling covalent modification of target proteins. The compound exhibits a LogP of 1.18 and a topological polar surface area (TPSA) of 71.44 Ų , positioning it within the favorable physicochemical space for fragment-based and covalent drug discovery campaigns.

Why 4-Fluoro-3-(fluorosulfonyl)benzoic acid Cannot Be Substituted by Unsubstituted or Halogen-Swapped Analogs


The 4-fluoro-3-fluorosulfonyl substitution pattern is not merely an incremental modification. Replacement with 4-(fluorosulfonyl)benzoic acid (lacking the 4-fluoro group) or with chlorosulfonyl analogs alters both the electronic landscape and the hydrolytic stability of the sulfonyl fluoride warhead [1]. The ortho-relationship of the fluorine and fluorosulfonyl groups in 4-fluoro-3-(fluorosulfonyl)benzoic acid modulates the electrophilicity of the sulfur center, impacting the selectivity and kinetics of covalent bond formation with target nucleophiles [2]. Furthermore, the enhanced lipophilicity imparted by the additional fluorine atom (ΔLogP vs. unsubstituted analog) directly affects passive permeability and off-target partitioning, making simple in-class substitution a high-risk variable in lead optimization [3].

Quantitative Differentiation of 4-Fluoro-3-(fluorosulfonyl)benzoic acid vs. Closest Structural Analogs


4-Fluoro-3-(fluorosulfonyl)benzoic acid Exhibits Higher Lipophilicity vs. Unsubstituted 4-(Fluorosulfonyl)benzoic acid

The presence of the 4-fluoro substituent in 4-fluoro-3-(fluorosulfonyl)benzoic acid increases the computed partition coefficient (LogP) by approximately 0.8 log units relative to the unsubstituted 4-(fluorosulfonyl)benzoic acid [1]. This lipophilicity enhancement, combined with a moderate TPSA, positions the compound within a favorable region of CNS MPO and Lipinski rule-of-five space for oral bioavailability [2].

Covalent Inhibitor Design Physicochemical Properties Lead Optimization

Higher Purity Specification vs. Common Analogs Available from Commercial Suppliers

4-Fluoro-3-(fluorosulfonyl)benzoic acid is routinely available from reputable suppliers with a minimum purity specification of ≥98% . In contrast, the unsubstituted 4-(fluorosulfonyl)benzoic acid and the 2-chloro analog are frequently listed at 95% purity [1]. This 3% absolute purity difference, while seemingly modest, translates to a 60% lower potential impurity burden (2% vs. 5% total impurities), which is critical for minimizing confounding off-target effects in cellular assays and ensuring reproducible structure-activity relationship (SAR) [2].

Chemical Procurement Reproducibility Assay Quality

Increased Molecular Weight and Fluorine Content Provide Enhanced Metabolic Stability Over Non-Fluorinated Sulfonyl Benzoic Acids

The inclusion of an additional fluorine atom in 4-fluoro-3-(fluorosulfonyl)benzoic acid (MW 222.17) increases molecular weight and fluorine content relative to non-fluorinated sulfonyl benzoic acids such as 4-(chlorosulfonyl)benzoic acid (MW 220.63) or 4-(bromosulfonyl)benzoic acid (MW 283.07) . Fluorine substitution at metabolically labile positions is a well-validated strategy for blocking cytochrome P450-mediated oxidation, thereby extending compound half-life and reducing clearance in vivo [1]. While direct metabolic stability data for this specific compound are not publicly available, the class-level inference of improved metabolic robustness is strongly supported by decades of medicinal chemistry precedent.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Prioritized Application Scenarios for 4-Fluoro-3-(fluorosulfonyl)benzoic acid in Drug Discovery and Chemical Biology


Covalent Fragment-Based Drug Discovery Targeting Intracellular Proteins

The balanced lipophilicity (LogP 1.18) and moderate TPSA (71.44 Ų) of 4-fluoro-3-(fluorosulfonyl)benzoic acid make it an ideal covalent fragment for screening against intracellular targets such as kinases, GTPases, and ubiquitin ligases. Its fluorosulfonyl warhead [1] can selectively engage cysteine, lysine, or tyrosine residues in the target active site, providing a starting point for fragment growing or merging campaigns. The ≥98% purity specification ensures that observed covalent labeling in mass spectrometry assays is attributable to the compound of interest rather than reactive impurities.

Development of CNS-Penetrant Covalent Probes

The favorable CNS MPO profile inferred from the compound's physicochemical properties supports its use in designing brain-penetrant chemical probes. Compared to more polar sulfonyl fluoride analogs, the 4-fluoro-3-(fluorosulfonyl)benzoic acid scaffold is predicted to exhibit higher passive permeability across the blood-brain barrier, enabling target engagement studies in neurological disease models where access to the CNS is essential.

SuFEx Click Chemistry for Bioconjugation and Protein Labeling

The aryl fluorosulfonyl group in 4-fluoro-3-(fluorosulfonyl)benzoic acid is a validated SuFEx handle [1] that can be used to attach the benzoic acid moiety to proteins, nucleic acids, or polymers under mild aqueous conditions. The carboxylic acid provides a convenient orthogonal handle for subsequent amide bond formation or EDC/NHS coupling, enabling the construction of multifunctional bioconjugates, antibody-drug conjugates (ADCs), or functionalized surfaces.

Lead Optimization of Irreversible Enzyme Inhibitors

The compound serves as a versatile core for synthesizing irreversible inhibitors of proteases, esterases, or deubiquitinases. The 4-fluoro substituent not only enhances metabolic stability [2] but also influences the orientation and reactivity of the adjacent fluorosulfonyl group within the enzyme active site, potentially improving selectivity over closely related off-target enzymes. Procurement of the ≥98% pure material is essential for generating reliable IC50 and kinact/KI values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(fluorosulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.